ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18228674
InChI: InChI=1S/C9H13N3O3.ClH/c1-2-14-9(13)7-3-8-12(11-7)4-6(10)5-15-8;/h3,6H,2,4-5,10H2,1H3;1H
SMILES:
Molecular Formula: C9H14ClN3O3
Molecular Weight: 247.68 g/mol

ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride

CAS No.:

Cat. No.: VC18228674

Molecular Formula: C9H14ClN3O3

Molecular Weight: 247.68 g/mol

* For research use only. Not for human or veterinary use.

ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride -

Specification

Molecular Formula C9H14ClN3O3
Molecular Weight 247.68 g/mol
IUPAC Name ethyl 6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H13N3O3.ClH/c1-2-14-9(13)7-3-8-12(11-7)4-6(10)5-15-8;/h3,6H,2,4-5,10H2,1H3;1H
Standard InChI Key NLLMMUHXYYRFQX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN2CC(COC2=C1)N.Cl

Introduction

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carboxylate hydrochloride is a complex heterocyclic compound featuring a unique pyrazolo-oxazine structure. This compound includes an ethyl carboxylate group and an amino group at the 6-position of the pyrazole ring, contributing to its diverse chemical properties. The molecular formula and weight of this compound are not explicitly detailed in reliable sources, but similar compounds provide insight into its structure and potential applications.

Biological Activities and Mechanisms

Research on similar pyrazolo-oxazine compounds indicates potential biological activities, including interactions with specific molecular targets that modulate biological processes. The exact mechanisms of action involve binding to enzymes or receptors, which can lead to various biological effects depending on the target and context of use.

Synthesis and Applications

The synthesis of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carboxylate hydrochloride typically involves multiple steps, which may vary based on laboratory protocols or industrial production techniques. This compound finds applications in various fields due to its interactions with biological targets.

Comparison with Similar Compounds

Similar compounds include ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carboxylate and ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b] oxazine-3-carboxylate. These compounds differ in their functional groups, affecting their reactivity and biological activity.

Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carboxylate hydrochlorideAmino group at the 6-positionPotential for receptor interaction
Ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carboxylateHydroxy group instead of aminoLacks amino's potential for receptor interaction
Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b] oxazine-3-carboxylateFluorine substitution at position 6Enhanced stability and lipophilicity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator